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Compound of Interest

Compound Name: Lanthanum nickel oxide

Cat. No.: B13748301

This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS)
analysis of Lanthanum Nickelate (LaNiO3), a material of significant interest for its catalytic and
electronic properties. We present a collation of experimental data from various studies, detailed
experimental protocols, and visual representations of the analytical workflow and spectral
interpretations to aid researchers, scientists, and professionals in drug development in their
understanding and application of XPS for the characterization of this and similar perovskite
oxides.

Comparative Analysis of Core Level Spectra

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental
composition, empirical formula, chemical state, and electronic state of the elements within a
material. The following tables summarize the typical binding energies observed for the core
levels of Lanthanum (La), Nickel (Ni), and Oxygen (O) in LaNiO3 as reported in the literature.
These values can be used as a reference for the analysis of experimental data.

Table 1: La 3d Core Level Binding Energies

The La 3d spectrum exhibits a doublet (3d5/2 and 3d3/2) due to spin-orbit coupling, with each
component further split into a main peak and a satellite peak due to final state effects. The
presence of hydroxides on the surface can lead to additional components at higher binding
energies.
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Feature Binding Energy (eV) Reference
La 3d5/2 (Oxide - Main) 833.5 [1]

La 3d5/2 (Oxide - Satellite) 837.7 [1]

La 3d5/2 (Hydroxide - Main) 835.5 [1]

La 3d5/2 (Hydroxide - Satellite) 838.8 [1]
Spin-orbit Splitting (A) 16.9 [2][3]

Table 2: Ni 2p Core Level Binding Energies

The Ni 2p spectrum in LaNiO3 is complex due to the mixed valence states of nickel (Ni2* and
Ni3*) and the overlap with the La 3d3/2 satellite peak. Deconvolution is often necessary to
distinguish the different chemical states.[3] The main Ni 2p3/2 peak is typically accompanied by
a satellite structure at higher binding energy.[4]

Feature Binding Energy (eV) Reference
Ni 2p3/2 (Ni®+) ~854 [5]

Ni 2p3/2 (Ni2+) Varies [5][6]

Ni 2p3/2 Satellite ~6-7 eV higher than main peak  [3][4]

Ni 2p1/2 ~872 (5]

Table 3: O 1s Core Level Binding Energies

The O 1s spectrum is particularly sensitive to the surface condition of LaNiO3. It is typically
deconvoluted into multiple components corresponding to lattice oxygen, surface oxygen
species (e.g., hydroxides, carbonates), and adsorbed water.[1][4][7]
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Binding Energy

Feature Description Reference
(eV)
O 1s (Lattice Oxygen - Oxygen in the LaNiO3
~528.7 - 529.0 i [7]
027) lattice
O 1s (Hydroxide - Surface hydroxyl
~531.0 - 531.4 [4]1[71[8]
OH") groups
O 1s (Adsorbed Water Physisorbed water
~532.9 - 533.2 [11[4117]
- H20) molecules
O 1s (Carbonates - Surface carbonate
~531.5 ] [7]
COs327) species

Experimental Protocol for XPS Analysis of LaNiO3

A standardized protocol is crucial for obtaining reliable and reproducible XPS data. The

following is a generalized methodology based on common practices reported in the literature.

. Sample Preparation:

Thin Films: LaNiO3 thin films are often deposited on suitable substrates like NdGaO3 or
SrTiO3 via techniques such as reactive DC magnetron sputtering or pulsed laser deposition.

[4119]

Powders: Powder samples are typically pressed into pellets or mounted on a sample holder
using conductive carbon tape.

Surface Cleaning: To remove surface contaminants (adventitious carbon, adsorbed water),
samples are often subjected to in-situ cleaning within the XPS chamber. This is commonly
done by gentle Ar* ion sputtering.[2][4] However, it is important to note that ion sputtering
can potentially reduce the surface, altering the chemical states of the elements.

. XPS Instrumentation and Data Acquisition:

X-ray Source: Non-monochromatized Mg Ka (1253.6 eV) or Al Ka (1486.6 eV) sources are
commonly used.[2][4] For higher resolution and surface sensitivity, synchrotron radiation can
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be employed.[1]

e Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of
the photoelectrons.

e Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically
<10~7 Pa) to prevent surface contamination and scattering of photoelectrons.[2][4]

o Data Acquisition:

o Asurvey scan is first acquired over a wide binding energy range to identify all elements
present on the surface.

o High-resolution scans are then recorded for the specific core levels of interest (La 3d, Ni
2p, O 1s, C 1s) with a lower pass energy to achieve better energy resolution.

o Charge Referencing: For insulating or poorly conducting samples, charging effects can shift
the binding energy scale. The C 1s peak of adventitious carbon at 284.6-285.0 eV is often
used as a reference to correct for this shift.

3. Data Analysis:

e Background Subtraction: A suitable background (e.g., Shirley or Tougaard) is subtracted from
the high-resolution spectra.

o Peak Fitting and Deconvolution: The core level spectra are fitted with synthetic peak shapes
(typically a mix of Gaussian and Lorentzian functions) to deconvolve overlapping peaks and
guantify the different chemical species.[2][4]

o Quantification: The elemental composition is determined from the peak areas after correcting
for the relative sensitivity factors (RSFs) of each element.

Visualizing the XPS Workflow and Data
Interpretation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the
logical relationships in the interpretation of XPS data for LaNiO3.
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Caption: Experimental workflow for XPS analysis of LaNiO3.
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Caption: Deconvolution of LaNiO3 XPS spectra.
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Comparison with Alternative Materials

The electronic structure of LaNiO3 can be tuned by doping or by comparing it with other
perovskite materials.

o Fe-substituted LaNiO3 (LaNil-xFexO3): Substituting Ni with Fe can significantly alter the
electronic structure and catalytic activity. XPS studies on LaNil-xFexO3 show a continuous
change in the charge transfer between Ni and Fe, influencing the valence states of both
cations.[10] This substitution introduces Fe 3d states near the Fermi level, impacting the
material's conductivity and catalytic performance.[10]

e LaMnO3: In comparison to LaNiO3, LaMnO3 exhibits different catalytic properties. XPS
analysis helps in understanding the relative abundance of lattice oxygen and oxygen
vacancies, which are crucial for catalytic oxidation reactions.

o Sr or Ce-doped LaNiO3: Doping at the A-site with elements like Strontium (Sr) or Cerium
(Ce) can modify the Ni valence state and the oxygen vacancy concentration, which can be
readily monitored by XPS. These changes are directly correlated with the material's electrical
and electrochemical properties.

Conclusion

XPS is an indispensable tool for the surface characterization of LaNiO3 and related perovskite
oxides. A thorough analysis of the La 3d, Ni 2p, and O 1s core level spectra provides detailed
insights into the elemental composition, chemical states, and surface chemistry of the material.
This information is critical for understanding its structure-property relationships and for
designing materials with enhanced performance in applications such as catalysis and
electronics. The data and protocols presented in this guide serve as a valuable resource for
researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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